molecular formula C15H15N3O B8431792 2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8431792
M. Wt: 253.30 g/mol
InChI Key: ZCWYJKQOBJCWSN-UHFFFAOYSA-N
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Description

5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is a heterocyclic compound that belongs to the class of dipyridoazepines This compound is characterized by its unique structure, which includes two pyridine rings fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one typically involves the condensation of appropriate pyridine derivatives under specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired azepine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Benchchem offers qualified products for this compound, indicating its availability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenous acid leads to the formation of a carbonyl group at the methylene position .

Scientific Research Applications

5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, its structural similarity to integrastatin suggests potential interactions with integrase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydro-11-ethyl-5-methyldipyrido[3,2-b:2’,3’-e]azepine-6-one is unique due to its specific substitution pattern and the presence of an azepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C15H15N3O/c1-3-10-13-11(6-4-8-16-13)15(19)18(2)12-7-5-9-17-14(10)12/h4-10H,3H2,1-2H3

InChI Key

ZCWYJKQOBJCWSN-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C

Origin of Product

United States

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